molecular formula C27H22N2 B14011881 2-Methyl-1-trityl-1H-benzo[D]imidazole

2-Methyl-1-trityl-1H-benzo[D]imidazole

Cat. No.: B14011881
M. Wt: 374.5 g/mol
InChI Key: LZBRTRGOLBLFOT-UHFFFAOYSA-N
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Description

2-Methyl-1-trityl-1H-benzo[D]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-trityl-1H-benzo[D]imidazole typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and material science applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-trityl-1H-benzo[D]imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of this compound.

Scientific Research Applications

2-Methyl-1-trityl-1H-benzo[D]imidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-1-trityl-1H-benzo[D]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-1-trityl-1H-benzo[D]imidazole include other benzimidazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties. This compound exhibits unique chemical reactivity and biological activity compared to other benzimidazole derivatives, making it a valuable subject for further research and development .

Properties

Molecular Formula

C27H22N2

Molecular Weight

374.5 g/mol

IUPAC Name

2-methyl-1-tritylbenzimidazole

InChI

InChI=1S/C27H22N2/c1-21-28-25-19-11-12-20-26(25)29(21)27(22-13-5-2-6-14-22,23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-20H,1H3

InChI Key

LZBRTRGOLBLFOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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